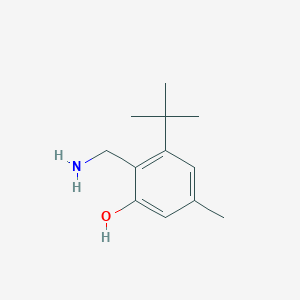
4-(Hydroxymethyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The presence of a hydroxymethyl group at the 4-position and a hydroxyl group at the 8-position of the quinoline ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)quinolin-8-ol typically involves the reaction of 2-methylquinolin-8-ol with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃). This reaction yields ethyl 2-((2-formylquinolin-8-yl)oxy)acetate, which is then reduced using sodium borohydride (NaBH₄) to form ethyl 2-((2-(hydroxymethyl)quinolin-8-yl)oxy)acetate. The final step involves bromination to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group at the 8-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions include carboxylic acids, reduced quinoline derivatives, and various substituted quinoline compounds.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)quinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)quinolin-8-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 8-position allows the compound to chelate metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can intercalate into DNA, disrupting its function and leading to antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Similar in structure but lacks the hydroxymethyl group at the 4-position.
2-Hydroxyquinoline: Has a hydroxyl group at the 2-position instead of the 8-position.
4-Hydroxyquinoline: Lacks the hydroxymethyl group at the 4-position.
Uniqueness
4-(Hydroxymethyl)quinolin-8-ol is unique due to the presence of both a hydroxymethyl group at the 4-position and a hydroxyl group at the 8-position. This unique combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C10H9NO2/c12-6-7-4-5-11-10-8(7)2-1-3-9(10)13/h1-5,12-13H,6H2 |
Clave InChI |
STAXGMKKJCRDRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C(=C1)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B13867565.png)






![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B13867625.png)
